

Application Notes and Protocols: Mass Spectrometry Fragmentation of 1,9-Caryolanediol 9-acetate

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Compound of Interest

Compound Name: 1,9-Caryolanediol 9-acetate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the expected mass spectrometry fragmentation pattern of **1,9-Caryolanediol 9-acetate**, a sesquiterpenoid of interest in natural product chemistry and drug discovery. The following sections include a summary of expected quantitative data, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and a visualization of the proposed fragmentation pathway.

Data Presentation: Predicted Mass Spectrometry Data

While a publicly available mass spectrum for **1,9-Caryolanediol 9-acetate** is not readily accessible, a plausible fragmentation pattern can be predicted based on the known fragmentation of caryophyllane-type sesquiterpenoids and the behavior of acetate esters upon electron ionization (EI). The molecular weight of **1,9-Caryolanediol 9-acetate** ($C_{17}H_{28}O_3$) is 280.4 g/mol. The expected mass-to-charge ratios (m/z) and their proposed origins are summarized in the table below.

m/z	Proposed Fragment Ion	Description of Neutral Loss
280	$[\text{C}_{17}\text{H}_{28}\text{O}_3]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
220	$[\text{C}_{15}\text{H}_{24}\text{O}]^{+\bullet}$	Loss of acetic acid (CH_3COOH)
205	$[\text{C}_{15}\text{H}_{25}]^+$	Loss of acetic acid and a hydroxyl radical ($\bullet\text{OH}$)
202	$[\text{C}_{15}\text{H}_{22}]^{+\bullet}$	Loss of acetic acid and water (H_2O)
177	$[\text{C}_{13}\text{H}_{21}]^+$	Complex rearrangement and fragmentation of the caryophyllane skeleton
161	$[\text{C}_{12}\text{H}_{17}]^+$	Further fragmentation of the hydrocarbon backbone
133	$[\text{C}_{10}\text{H}_{13}]^+$	Common fragment in caryophyllane sesquiterpenoids
119	$[\text{C}_9\text{H}_{11}]^+$	Common fragment in caryophyllane sesquiterpenoids
105	$[\text{C}_8\text{H}_9]^+$	Common fragment in caryophyllane sesquiterpenoids
93	$[\text{C}_7\text{H}_9]^+$	Common fragment in sesquiterpenoids
43	$[\text{CH}_3\text{CO}]^+$	Acetyl cation from the acetate group (often the base peak)

Experimental Protocols

The following is a representative GC-MS protocol for the analysis of **1,9-Caryolanediol 9-acetate**. This protocol is based on established methods for the analysis of sesquiterpenoid acetates.

1. Sample Preparation

- **Standard Solution:** Prepare a stock solution of **1,9-Caryolanediol 9-acetate** at a concentration of 1 mg/mL in a suitable volatile solvent such as ethyl acetate or hexane.
- **Serial Dilutions:** Perform serial dilutions of the stock solution to prepare working standards of lower concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration and determination of the limit of detection (LOD) and limit of quantification (LOQ).
- **Sample Extraction (from a biological matrix):**
 - Homogenize the sample material (e.g., plant tissue, microbial culture).
 - Extract the homogenized sample with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
 - Combine the organic extracts and dry over anhydrous sodium sulfate.
 - Filter the extract and concentrate under reduced pressure at a temperature below 40°C.
 - Re-dissolve the residue in a known volume of the GC-MS compatible solvent.

2. GC-MS Instrumentation and Parameters

- **Gas Chromatograph:** An Agilent 7890B GC system (or equivalent) equipped with a mass selective detector.
- **Column:** A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for the separation of sesquiterpenoids.
- **Injector:**
 - **Injection Mode:** Splitless

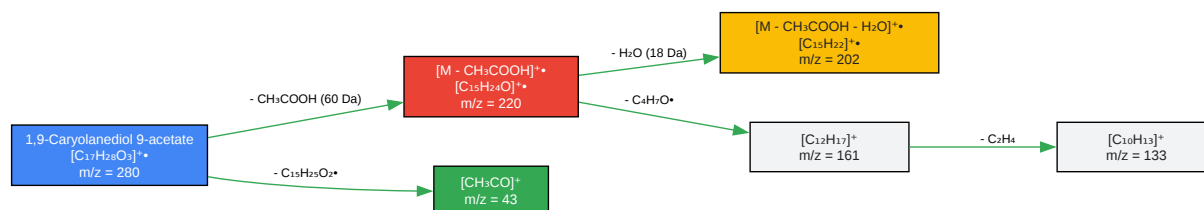
- Injector Temperature: 250°C
- Injection Volume: 1 µL
- Oven Temperature Program:
 - Initial Temperature: 80°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 10°C/min.
 - Final Hold: Hold at 280°C for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Mass Scan Range: m/z 40-500

3. Data Analysis

- Identification: The identification of **1,9-Caryolanediol 9-acetate** can be confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley) or with a previously analyzed authentic standard. The retention time should also be consistent.
- Quantification: For quantitative analysis, a calibration curve can be constructed by plotting the peak area of a characteristic ion (e.g., m/z 220 or a specific fragment ion) against the concentration of the prepared standard solutions.

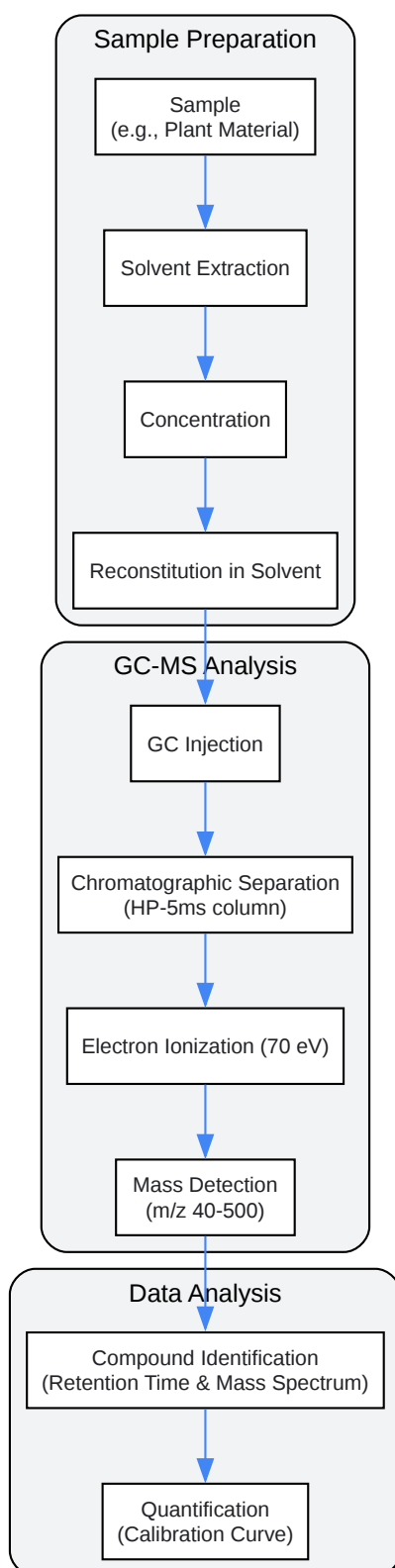
Mandatory Visualization

The following diagrams illustrate the proposed mass spectrometry fragmentation pathway and the experimental workflow for the analysis of **1,9-Caryolanediol 9-acetate**.



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Caption: Proposed EI-MS fragmentation pathway of **1,9-Caryolanediol 9-acetate**.



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Caption: Experimental workflow for GC-MS analysis of **1,9-Caryolanediol 9-acetate**.

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